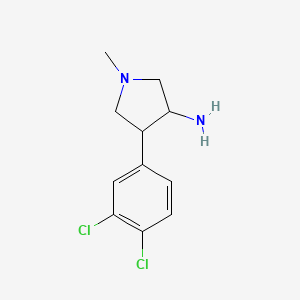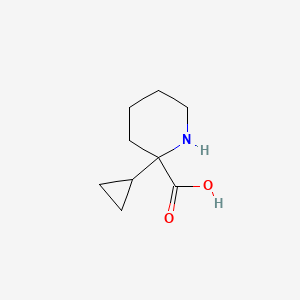
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
The synthesis of 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile involves multiple steps. One common synthetic route includes the reaction of 4-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate then undergoes a series of reactions, including thioether formation and cyclization, to yield the final product. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium ethoxide .
Analyse Des Réactions Chimiques
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile include:
4-Nitrothiophenol: Known for its use in the synthesis of fluorescent probes and diaryl thioethers.
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Used in the preparation of 1-alkyl-4-formyltriazoles, which have applications in medicinal chemistry.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C27H19N3O3S |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
4-(4-methylphenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C27H19N3O3S/c1-18-7-9-19(10-8-18)23-15-25(20-5-3-2-4-6-20)29-27(24(23)16-28)34-17-26(31)21-11-13-22(14-12-21)30(32)33/h2-15H,17H2,1H3 |
Clé InChI |
UJBYBNLFBBYMNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


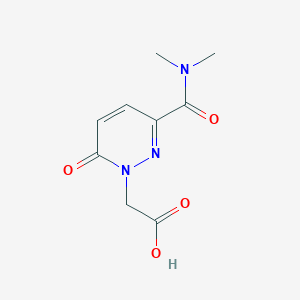
![5-(3-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054649.png)
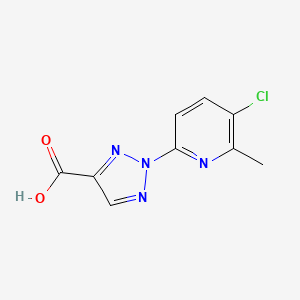


![2-(4-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B15054671.png)
![7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B15054685.png)
![2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole](/img/structure/B15054691.png)
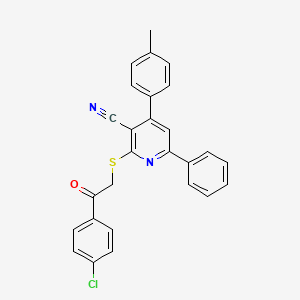
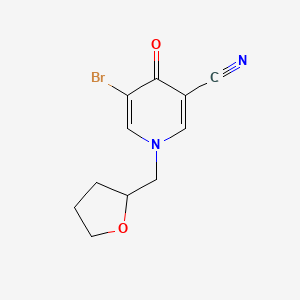
![2-Bromo-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054705.png)

